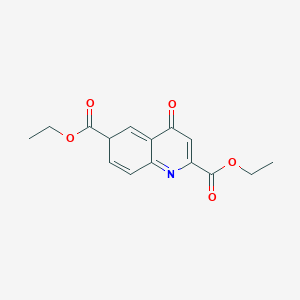
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, making it a valuable scaffold in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This metal-free approach avoids contamination and waste generation, making it eco-friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and efficiency while maintaining the reaction conditions optimized in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. Specific pathways involved may include inhibition of topoisomerase enzymes or modulation of G-protein coupled receptors .
Vergleich Mit ähnlichen Verbindungen
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrano[3,2-c]quinoline-4-carboxylates: These derivatives have a fused pyran ring, offering different biological activities and chemical properties.
Uniqueness: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
OUFTZJAKOWPOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
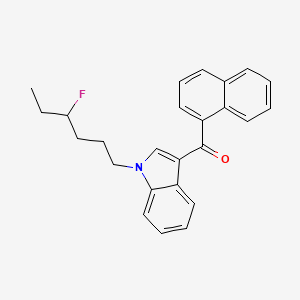
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
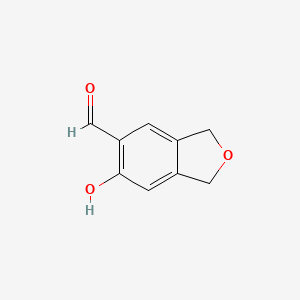
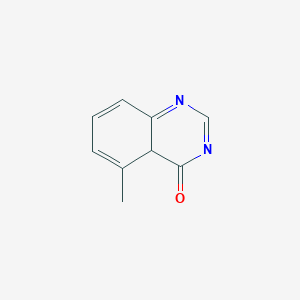

![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
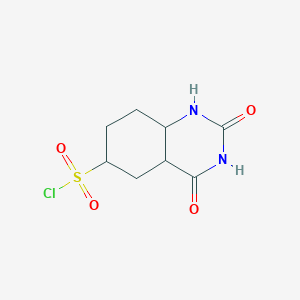
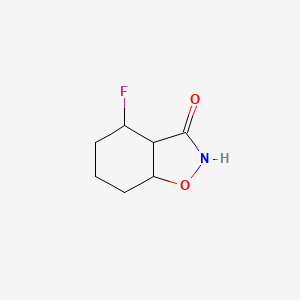
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

